molecular formula C8H6BrNO2S B599277 4-Bromo-2-(methylsulfonyl)benzonitrile CAS No. 1208402-11-2

4-Bromo-2-(methylsulfonyl)benzonitrile

Cat. No. B599277
M. Wt: 260.105
InChI Key: PUMSPSJVENMDOP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Bromo-2-(methylsulfonyl)benzonitrile is a chemical compound with the formula C8H6BrNO2S . It is used in laboratory chemicals, manufacture of substances, and scientific research and development .


Molecular Structure Analysis

The molecular structure of 4-Bromo-2-(methylsulfonyl)benzonitrile can be represented by the InChI code: 1S/C8H6BrNO2S/c1-13(11,12)8-4-7(9)3-2-6(8)5-10/h2-4H,1H3 . This indicates that the molecule consists of a bromine atom, a methylsulfonyl group, and a nitrile group attached to a benzene ring .


Chemical Reactions Analysis

4-Bromo-2-(methylsulfonyl)benzonitrile can undergo coupling reactions with other compounds. For instance, it can react with benzene sulfonamide in the presence of copper (I) iodide to form the corresponding N-aryl sulfonamide .


Physical And Chemical Properties Analysis

4-Bromo-2-(methylsulfonyl)benzonitrile is a solid substance . It has a molecular weight of 260.11 and a boiling point of 142-144°C .

Scientific Research Applications

Synthesis of Complex Molecules

4-Bromo-2-(methylsulfonyl)benzonitrile serves as a key intermediate in the practical synthesis of various organic compounds. For instance, Perlow et al. (2007) reported the synthesis of 4‐Fluoro‐2‐(methylthio)benzylamine and its corresponding sulfone and sulfonamide derivatives, highlighting the utility of the methylsulfonyl group in regioselective functionalization processes (Perlow et al., 2007).

Material Science Applications

In the field of material science, the compound's derivatives are explored for their potential in creating new materials with unique properties. For example, Sankir et al. (2007) synthesized partially fluorinated disulfonated poly(arylene ether benzonitrile) copolymers, demonstrating the compound's versatility in developing proton exchange membranes for fuel cell applications (Sankir et al., 2007).

Biological Studies

Research has also explored the biological applications of derivatives of 4-Bromo-2-(methylsulfonyl)benzonitrile. Chohan and Shad (2011) synthesized sulfonamide-derived compounds, including transition metal complexes, and evaluated their antibacterial, antifungal, and cytotoxic activities. This demonstrates the compound's potential in contributing to the development of new therapeutic agents (Chohan & Shad, 2011).

Environmental Research

In environmental research, derivatives of 4-Bromo-2-(methylsulfonyl)benzonitrile are investigated for their degradation pathways and environmental fate. Holtze et al. (2008) reviewed the microbial degradation of benzonitrile herbicides, highlighting the importance of understanding the environmental impact and degradation mechanisms of these compounds (Holtze et al., 2008).

Safety And Hazards

This compound is classified as acutely toxic if swallowed, harmful in contact with skin or if inhaled, and may cause skin and eye irritation, as well as respiratory irritation . Safety precautions include avoiding breathing dust, mist, spray, washing skin thoroughly after handling, and using only outdoors or in a well-ventilated area .

properties

IUPAC Name

4-bromo-2-methylsulfonylbenzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6BrNO2S/c1-13(11,12)8-4-7(9)3-2-6(8)5-10/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PUMSPSJVENMDOP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=C(C=CC(=C1)Br)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6BrNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60672924
Record name 4-Bromo-2-(methanesulfonyl)benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60672924
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

260.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Bromo-2-(methylsulfonyl)benzonitrile

CAS RN

1208402-11-2
Record name 4-Bromo-2-(methanesulfonyl)benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60672924
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.